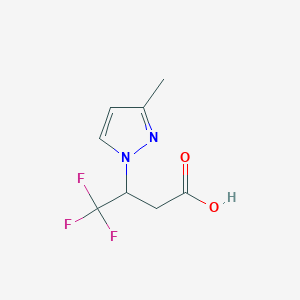![molecular formula C11H14ClNO B2457089 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2153750-86-6](/img/structure/B2457089.png)
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, also known as CB-13, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. This compound is structurally similar to other cannabinoids, such as THC, but has a unique mechanism of action that may make it useful for treating a variety of conditions. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol involves the reaction of 4-chlorobenzylamine with cyclobutanone in the presence of a reducing agent to form the desired product.
Starting Materials
4-chlorobenzylamine, cyclobutanone, reducing agent
Reaction
Step 1: Dissolve 4-chlorobenzylamine in a suitable solvent such as ethanol or methanol., Step 2: Add cyclobutanone to the reaction mixture and stir at room temperature for several hours., Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours., Step 4: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 5: Purify the product by column chromatography or recrystallization to obtain 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol as a white solid.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models, and may be useful for treating chronic pain conditions. 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has also been studied for its potential anti-inflammatory effects, and may be useful for treating inflammatory diseases such as arthritis.
Wirkmechanismus
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol acts on the endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes. Specifically, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol acts as a partial agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. This receptor is involved in the regulation of pain, mood, appetite, and other functions. 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol also acts as a partial agonist at the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has been shown to have analgesic and anti-inflammatory effects in animal models. It may also have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has also been shown to have antitumor effects in some studies, and may be useful for treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is that it can be synthesized in high yields and purity, making it a useful compound for research purposes. However, one limitation is that its effects may be difficult to study in vivo due to its partial agonist activity at the CB1 and CB2 receptors. Additionally, more research is needed to fully understand the potential side effects and safety profile of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol. One area of interest is its potential use in the treatment of pain and inflammation, particularly in chronic pain conditions. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol may have potential therapeutic applications in the treatment of neurodegenerative diseases and certain types of cancer. Further research is needed to explore these potential applications and to determine the safety and efficacy of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol in humans.
In conclusion, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is a synthetic cannabinoid that has been studied for its potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. While more research is needed to fully understand its potential applications and safety profile, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol may have promising therapeutic applications in the treatment of pain, inflammation, neurodegenerative diseases, and certain types of cancer.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRGOGDUQEJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)
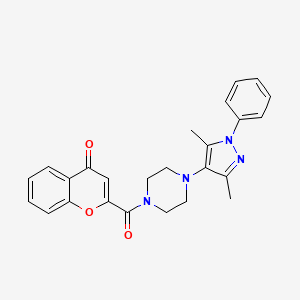
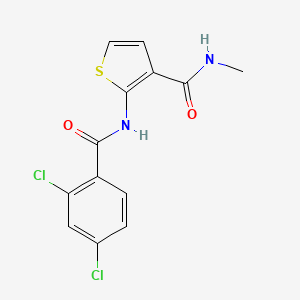
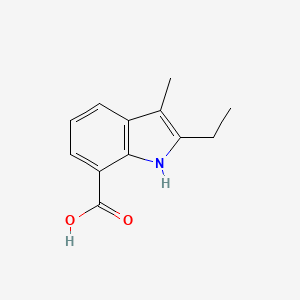
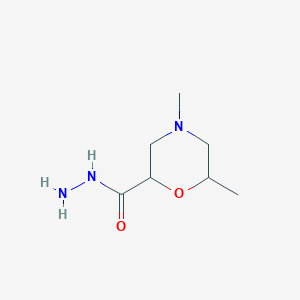
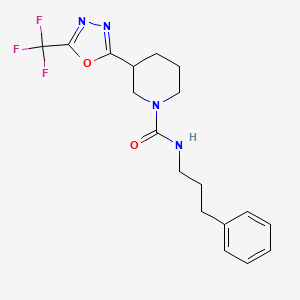

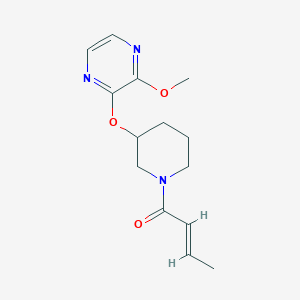
![ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457024.png)
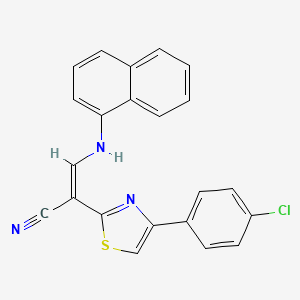
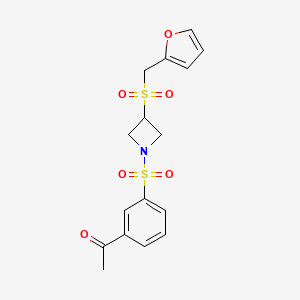
![N-(4-chloro-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2457028.png)
